
Technical Support Center: Troubleshooting
Plasma Instability in Co-Tb Co-Sputtering

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Cobalt;terbium

Cat. No.: B15488718 Get Quote

This technical support center provides troubleshooting guidance for researchers, scientists,

and drug development professionals encountering plasma instability during the co-sputtering of

Cobalt (Co) and Terbium (Tb). The following frequently asked questions (FAQs) and

troubleshooting guides address common issues to help ensure a stable and reproducible

deposition process.

Frequently Asked Questions (FAQs)
Q1: What are the most common signs of plasma instability during Co-Tb co-sputtering?

A1: Common indicators of plasma instability include:

Arcing: Visible flashes or sparks on the target surfaces.[1][2][3]

Plasma Flickering or Extinguishing: The plasma intermittently disappears and reappears, or

completely extinguishes during the process.

Unstable Deposition Rates: Fluctuations in the rate of film growth, leading to inconsistent film

thickness and composition.

Voltage and Current Fluctuations: Erratic readings on the power supply for either the Co or

Tb target.[4]

Discoloration or Defects in the Deposited Film: Inconsistent film appearance can be a

symptom of an unstable plasma.
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Q2: Why is co-sputtering magnetic materials like Cobalt with a rare-earth metal like Terbium

challenging?

A2: Sputtering ferromagnetic materials like Cobalt can be difficult due to "magnetic flux

shunting," where the target material itself alters the magnetic field of the magnetron, reducing

plasma confinement and sputtering efficiency.[5] Co-sputtering with Terbium, a rare-earth

metal, can introduce further complexities due to differences in sputtering yields and potential for

target surface reactions.

Q3: What is "target poisoning" and can it occur during Co-Tb co-sputtering?

A3: Target poisoning is the formation of a compound layer on the target surface, typically an

oxide or nitride, which has a lower sputter yield than the pure metal.[6][7][8] While less common

in purely metallic co-sputtering with inert gas (like Argon), it can occur if there are residual

reactive gases (e.g., oxygen, water vapor) in the chamber or impurities on the target surfaces.

[7][9][10] This leads to a significant drop in deposition rate and can cause arcing.[8][10]

Troubleshooting Guides
Issue 1: Arcing on the Target Surface
Arcing is a common problem in sputtering and can lead to defects in the deposited film.[1][2][3]

Possible Causes and Solutions:
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Cause Recommended Solution

Target Surface Contamination

Pre-sputter the targets with the shutter closed

for an extended period to remove any surface

oxides or contaminants.[11][12] Ensure high-

purity targets are used.

Target Surface Roughness

Ensure targets are properly manufactured and

have a smooth surface finish. A damaged or

rough surface can enhance the local electric

field, leading to arcing.[3]

Insulating Layers on Target

If reactive gases are present, even in small

amounts, they can form insulating layers.[1][8]

Using a pulsed-DC or RF power supply can help

to mitigate charge buildup on these layers and

reduce arcing.

Debris in the Chamber

Flakes of deposited material from shields or the

chamber walls can fall onto the target and cause

arcing.[4] Regular chamber cleaning is

essential.

Improper Dark Space Shield Position

The dark space shield should be positioned

correctly (typically 3-6 mm beyond the target

surface) to prevent the plasma from arcing to

ground.[2]

Issue 2: Plasma Flickering or Disappearing
An unstable plasma that flickers or extinguishes is a critical issue that halts the deposition

process.

Possible Causes and Solutions:
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Cause Recommended Solution

Incorrect Gas Pressure

The working gas (e.g., Argon) pressure is critical

for sustaining a stable plasma. If the pressure is

too low, the plasma may not ignite or be

unstable. If it is too high, it can lead to excessive

scattering and a weaker plasma.[13] A typical

starting range for sputtering is a few mTorr.

Power Supply Issues

Ensure the power supplies for both Co and Tb

targets are functioning correctly and are

properly matched to the magnetrons. For RF

sputtering, ensure the matching network is

properly tuned.

Magnetic Field Problems

For magnetic materials like Cobalt, a sufficiently

strong magnetic field is necessary to confine the

plasma.[5][14][15][16][17] Weakened magnets

in the magnetron can lead to plasma loss.[4]

Grounding Issues

Poor electrical grounding of the chamber or

components can lead to an unstable plasma.

Check all electrical connections.

Target Poisoning

A severely poisoned target can lead to plasma

instability and eventual extinguishing.[10] Refer

to the section on target poisoning for mitigation

strategies.

Issue 3: Unstable Deposition Rates
Fluctuations in the deposition rate will lead to incorrect film stoichiometry and thickness.

Possible Causes and Solutions:
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Cause Recommended Solution

Power Fluctuations

Monitor the power supplies for both targets. Any

instability in the power output will directly affect

the sputtering rate.

Gas Flow Instability
Use a reliable mass flow controller to ensure a

stable flow of the sputtering gas.

Target Erosion

As the targets erode, the magnetic field

confinement and sputtering yield can change,

affecting the deposition rate.[13] Consider using

magnetrons with optimized magnetic field

configurations for uniform target erosion.

Cross-Contamination

Material sputtered from one target can deposit

on the other, altering its sputtering

characteristics. Optimize the geometry of the

sources and substrate to minimize this effect.

Target Poisoning Hysteresis

In reactive sputtering, the process can jump

between a high-rate metallic mode and a low-

rate poisoned mode, leading to drastic changes

in deposition rate.[10]

Experimental Protocols
Protocol 1: Target Conditioning and Power Ramp-Up
Proper conditioning of new targets and a controlled power ramp-up are crucial for achieving a

stable plasma, especially with magnetic and rare-earth materials.[11][18][19][20][21]

Initial Pump Down: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr to

minimize contaminants.

Pre-sputtering:

Introduce Argon gas to a pressure of ~5 mTorr.
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With the shutter closed, apply a low power (e.g., 10-20% of the intended process power)

to the Cobalt target.

Maintain this low power for 5-10 minutes to gently outgas the target and remove surface

contaminants.[11]

Repeat the process for the Terbium target.

Power Ramp-Up:

Slowly increase the power to both targets in small increments (e.g., 5-10% of the final

power) every 1-2 minutes.[18][19][22]

Monitor the plasma for any signs of instability (arcing, flickering) during the ramp-up. If

instabilities occur, reduce the power and allow the plasma to stabilize before continuing.

[18]

Once the desired power levels are reached and the plasma is stable, open the shutter to

begin deposition.

Data Presentation
Table 1: General Sputtering Parameters for Co and
Related Materials
Note: These are general guidelines. Optimal parameters for Co-Tb co-sputtering must be

determined experimentally.
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Parameter Cobalt (Co)
Terbium (Tb) -
General Rare Earth

Typical Range

Power Supply DC or RF

RF (often preferred for

rare earths to avoid

issues with oxide

layers)

-

Maximum Power

Density
~80 W/in² (DC)[19]

Lower than Co,

requires careful power

control

Dependent on target

material and cooling

Sputter Yield (relative

to Al)
0.73[13]

High, but can vary

significantly
-

Argon Pressure 1 - 10 mTorr 1 - 10 mTorr 1 - 20 mTorr

Target-to-Substrate

Distance
5 - 15 cm[23] 5 - 15 cm[23] 5 - 20 cm[24]

Mandatory Visualization
Troubleshooting Logic for Plasma Instability
The following diagram illustrates a logical workflow for troubleshooting common plasma

instability issues during Co-Tb co-sputtering.
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Plasma Instability Observed

Is there visible arcing?

Is the plasma flickering
or extinguishing?

No

Troubleshoot Arcing:
- Pre-sputter targets

- Check for contamination
- Verify dark space shield

Yes

Are deposition rates unstable?

No

Troubleshoot Flickering:
- Adjust Ar pressure

- Check power supplies
- Verify magnetic field

Yes

Troubleshoot Rate Instability:
- Stabilize power and gas flow

- Check for target cross-contamination
- Investigate target poisoning

Yes

Stable Plasma Achieved

No

Click to download full resolution via product page

Troubleshooting workflow for plasma instability.
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Experimental Workflow for Co-Tb Co-Sputtering
This diagram outlines the key steps in a typical Co-Tb co-sputtering experiment, from

preparation to deposition.
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Experimental workflow for Co-Tb co-sputtering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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